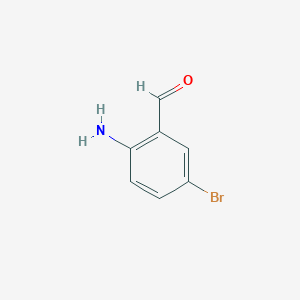

2-Amino-5-Brombenzaldehyd

Übersicht

Beschreibung

2-Amino-5-bromobenzaldehyde is a chemical compound with the empirical formula C7H6BrNO . It has a molecular weight of 200.03 and is typically found in solid form .

Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromobenzaldehyde consists of a benzene ring fused with a pyridine moiety . The average mass of the molecule is 200.033 Da, and the monoisotopic mass is 198.963272 Da .Physical And Chemical Properties Analysis

2-Amino-5-bromobenzaldehyde is a solid substance . It has a density of 1.7±0.1 g/cm3 . The boiling point is predicted to be 290.3±25.0 °C , and the melting point is between 75-77°C .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Synthese von Camptothecin-Analoga

2-Amino-5-Brombenzaldehyd wird bei der Synthese neuer Camptothecin-Analoga eingesetzt . Camptothecin ist ein potenter Topoisomerase-Inhibitor, der in der Krebstherapie eingesetzt wird. Das Bromatom in der Verbindung bietet eine reaktive Stelle für die weitere Funktionalisierung, wodurch die Herstellung verschiedener Analoga mit potenziell gesteigerter biologischer Aktivität oder verbesserten pharmakokinetischen Eigenschaften ermöglicht wird.

Organische Synthese: Zwischenprodukt für Aza-fusionierte polycyclische Verbindungen

In der organischen Synthese dient diese Verbindung als ein wichtiges Zwischenprodukt für die Konstruktion von Aza-fusionierten polycyclischen Strukturen . Diese Strukturen sind aufgrund ihres Vorkommens in zahlreichen Naturprodukten und Pharmazeutika von Bedeutung. Die Aminogruppe und das Bromatom bieten zwei Angriffspunkte für Reaktionen, die komplexe Umwandlungen ermöglichen.

Materialwissenschaft: Vorläufer für fortschrittliche funktionelle Materialien

Die Brom- und Aminogruppen von this compound machen es zu einem wertvollen Vorläufer bei der Entwicklung fortschrittlicher funktioneller Materialien . Seine molekulare Struktur kann in Polymere oder kleine Moleküle eingebaut werden, die einzigartige optische, elektronische oder mechanische Eigenschaften aufweisen.

Analytische Chemie: Chromophores Mittel

This compound kann in Anwendungen der analytischen Chemie als chromophores Mittel dienen . Seine Fähigkeit, Licht bei bestimmten Wellenlängen zu absorbieren, macht es nützlich für die Entwicklung kolorimetrischer Assays, die zum Nachweis und zur Quantifizierung verschiedener Analyten eingesetzt werden können.

Pharmakologie: Studien zu Arzneimittelmetaboliten

Diese Verbindung ist auch in der Pharmakologie relevant, insbesondere in Studien zu Arzneimittelmetaboliten . Es kann verwendet werden, um Metaboliten bestimmter Medikamente zu synthetisieren, was zum Verständnis ihrer Stoffwechselwege und der Auswirkungen ihrer Metaboliten auf den Körper beiträgt.

Umweltwissenschaften: Analyse von Abbauprodukten

In der Umweltwissenschaften kann this compound als Abbauprodukt bestimmter bromierter Verbindungen untersucht werden . Die Analyse seiner Entstehung und Persistenz in der Umwelt hilft, die ökologischen Auswirkungen dieser Stoffe zu beurteilen.

Biokonjugationstechniken: Markierung von Biomolekülen

Die reaktive Aldehydgruppe von this compound wird in Biokonjugationstechniken genutzt, um Proteine, Nukleinsäuren und andere Biomoleküle zu markieren . Dies erleichtert die Untersuchung biologischer Prozesse und die Entwicklung von Diagnoseinstrumenten.

Photodynamische Therapie: Synthese von Photosensibilisatoren

Schließlich eignet sich die Struktur der Verbindung für die Synthese von Photosensibilisatoren, die in der photodynamischen Therapie verwendet werden . Diese Therapie ist eine minimalinvasive Behandlung, die licht-aktivierte Verbindungen verwendet, um Krebszellen zu zerstören.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-5-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYZWJMZASVGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634642 | |

| Record name | 2-Amino-5-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29124-57-0 | |

| Record name | 2-Amino-5-bromobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29124-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of 2-Amino-5-bromobenzaldehyde?

A1: [] One notable synthesis pathway utilizes a copper(I)/2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) catalyst system for the air oxidation of 2-Amino-5-bromobenzyl alcohol to produce 2-Amino-5-bromobenzaldehyde. This method is considered advantageous due to its reliance on air as the oxidant, highlighting its potential for green chemistry applications. []

Q2: How does 2-Amino-5-bromobenzaldehyde behave under acidic conditions?

A2: [] In acidic conditions, 2-Amino-5-bromobenzaldehyde undergoes self-condensation, resulting in a complex tricyclic structure. This product, characterized as 6,14,22-tribromo-19-ethoxy-2,10,18-triazahexacyclo[18.4.0.0 2,11 .0 3,18 .0 4,9 .0 12,17 ]tetracosa-1(24),4(9),5,7,12(17),13,15,20,22-nonaene monohydrate, forms specifically when the reaction occurs in ethanol. [] This unique reactivity highlights the potential of this compound as a precursor for more complex heterocyclic systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)

![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)

![[2-(4-Benzylpiperazin-1-yl)phenyl]methanol](/img/structure/B112375.png)